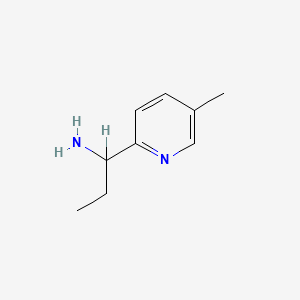

1-(5-Methylpyridin-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-8(10)9-5-4-7(2)6-11-9/h4-6,8H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGCRAJCKXIEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Methylpyridin 2 Yl Propan 1 Amine and Analogues

Direct Asymmetric Reductive Amination Strategies

Transition metal-catalyzed direct asymmetric reductive amination (DARA) of carbonyl compounds represents one of the most direct and atom-economical methods for producing enantiomerically enriched primary amines. acs.orgacs.org This approach circumvents the traditional multi-step sequence of forming a protected imine, followed by asymmetric hydrogenation and subsequent deprotection. acs.org Reductive amination plays a significant role in pharmaceutical chemistry, with estimates suggesting that 21% of 343 investigated medicinal substances are produced using this reaction at one or more steps. acs.org

Catalytic Systems for Enantioselective Reductive Amination of Ketones

A variety of catalytic systems have been developed for the enantioselective reductive amination of ketones. Ruthenium-based catalysts, in particular, have shown high efficacy. For instance, a Ru(OAc)₂{(S)-binap} complex has been successfully employed for the DARA of 2-acetyl-6-substituted pyridines, which are close analogues of the precursor to 1-(5-methylpyridin-2-yl)propan-1-amine. acs.orgnih.gov In this system, ammonium (B1175870) trifluoroacetate serves as the nitrogen source, and the reaction proceeds under a hydrogen gas atmosphere to yield chiral primary amines with excellent enantioselectivity. acs.orgnih.gov

Another effective system utilizes a ruthenium/C3-TunePhos catalyst with ammonium acetate as the amine source and hydrogen gas as the reductant. acs.org Beyond ruthenium, other transition metals and organocatalysts have been explored. Cobalt complexes have been used for the asymmetric reductive amination of ketones with hydrazides. nih.gov Furthermore, organocatalytic approaches using chiral phosphoric acids have been developed, providing a metal-free alternative for the construction of protected primary amines. nih.govprinceton.edu

| Catalyst | Substrate Example | Amine Source | Reductant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-methylpyridine | Ammonium trifluoroacetate | H₂ (0.8 MPa) | >99.9% | acs.orgnih.gov |

| Ruthenium/C3-TunePhos | Alkyl aryl ketones | Ammonium acetate | H₂ | >90% | acs.org |

| Chiral Phosphoric Acid | Aryl and Heteroaromatic Ketones | Aryl and Heterocyclic Amines | Hantzsch Ester | 91-95% | princeton.edu |

Substrate Scope and Limitations in Pyridine-Based Systems

The development of DARA for pyridine-containing ketones has been a significant advancement. Research has demonstrated that a variety of 2-acetyl-6-substituted pyridines are excellent substrates for this transformation, consistently affording the corresponding primary amines in high yields and with exceptional enantioselectivities, often ranging from 94.6% to over 99.9% ee. acs.orgnih.gov The methodology is not limited to simple pyridyl ketones but also extends to more complex structures like β-keto esters and β-keto amides. acs.orgnih.gov

Despite these successes, limitations can arise. The steric and electronic properties of substituents on the pyridine (B92270) ring can influence the reaction's efficiency and stereoselectivity. Highly hindered ketones may react more slowly or with lower selectivity. Furthermore, the coordination of the pyridine nitrogen to the metal center can sometimes interfere with the catalytic cycle, a challenge that is specific to heterocyclic substrates. Careful selection of the chiral ligand and reaction conditions is often necessary to overcome these potential issues and achieve optimal results.

Mechanistic Aspects of Asymmetric Reductive Amination

The mechanism of transition metal-catalyzed DARA is generally understood to proceed through the in-situ formation of an imine or enamine intermediate from the starting ketone and the ammonia (B1221849) source. This intermediate is then asymmetrically hydrogenated by a metal-hydride species generated from the catalyst and H₂. The chiral ligand coordinated to the metal center directs the hydride transfer to one face of the C=N double bond, thereby establishing the stereocenter in the final amine product. This direct, one-pot process is significantly more efficient than stepwise procedures. acs.org

In organocatalytic reductive amination, the mechanism differs. A chiral Brønsted acid, such as a phosphoric acid, activates the ketone and facilitates the formation of a ketimine intermediate. The same chiral catalyst then activates the iminium ion, rendering it susceptible to reduction by a mild hydride donor, such as a Hantzsch ester. The stereochemical outcome is controlled by the chiral environment created by the catalyst around the iminium ion during the hydride transfer step. princeton.edu

Enzymatic Approaches to Chiral Amine Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable stereo- and regioselectivity, which minimizes the formation of unwanted byproducts. pharmasalmanac.com

Biocatalytic Pathways for Enantioenriched Amines

Several classes of enzymes are particularly useful for the synthesis of chiral amines from prochiral ketones. nih.gov

Transaminases (TAs) , also known as aminotransferases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a carbonyl acceptor. frontiersin.orgmdpi.com This reaction is reversible, and strategies are often employed to shift the equilibrium towards product formation, such as by removing the ketone byproduct. uab.cat The high enantioselectivity of TAs makes them ideal biocatalysts for producing optically pure amines. nih.govfrontiersin.org

Imine Reductases (IREDs) are nicotinamide-dependent enzymes that catalyze the asymmetric reduction of pre-formed or in-situ generated imines to the corresponding amines. researchgate.net Some IREDs also possess reductive aminase (RedAm) activity, allowing them to directly convert a ketone and an amine into a chiral amine product in a single step. researchgate.net

Amine Dehydrogenases (AmDHs) catalyze the reductive amination of a ketone using ammonia as the amino donor and the cofactor NAD(P)H as the reductant. nih.gov This pathway is highly atom-economical as it uses ammonia directly.

| Enzyme Class | Reaction Type | Required Cofactor/Co-substrate | Key Advantage |

|---|---|---|---|

| Transaminase (TA/ATA) | Amino group transfer | Pyridoxal-5'-phosphate (PLP), Amine Donor | High stereoselectivity, broad substrate scope through engineering. nih.govfrontiersin.org |

| Imine Reductase (IRED) | Asymmetric imine reduction | NAD(P)H | Direct reduction of C=N bond; some have reductive aminase activity. researchgate.net |

| Amine Dehydrogenase (AmDH) | Reductive amination | NAD(P)H, Ammonia | High atom economy using ammonia directly as the amine source. nih.gov |

Protein Engineering for Enhanced Catalytic Performance

While wild-type enzymes provide a good starting point, their practical application can be hindered by limitations such as low stability or a narrow substrate scope that may not accept non-natural or sterically demanding substrates like 1-(5-methylpyridin-2-yl)propan-1-one. frontiersin.orgresearchgate.net Protein engineering is a crucial tool used to overcome these challenges and tailor enzymes for specific industrial applications. uab.catnih.gov

Integration of Enzymatic and Photoredox Catalysis

A cutting-edge approach to the synthesis of chiral amines, including pyridyl amines, involves the synergistic combination of enzymatic and photoredox catalysis. This dual catalytic system allows for highly enantioselective transformations under mild reaction conditions. For instance, a visible light-driven reduction of imines to enantioenriched amines has been demonstrated in aqueous solutions. This process utilizes a photosensitizer that, upon excitation, initiates a single electron transfer to an imine, generating a highly reactive α-amino alkyl radical. This radical is then converted to the amine via hydrogen atom transfer. Concurrently, an enzyme, such as a monoamine oxidase, selectively oxidizes one enantiomer of the racemic amine back to the imine. This kinetic resolution, driven by the enzymatic process, leads to the accumulation of the desired enantiomerically enriched amine wikipedia.orgnih.govwikipedia.org.

This integrated approach offers a green and efficient alternative to traditional chemical reductions, minimizing the need for harsh reagents and protecting groups. The substrate scope of this methodology is continually expanding, showing promise for the synthesis of complex chiral amines like this compound.

Multistep Synthetic Routes and Intermediate Compounds

The construction of this compound and its analogues typically requires a multistep synthetic sequence. These routes often involve the strategic formation of key intermediates to build the desired molecular architecture.

Pathways via Alkylation of Pyridyl Amine Precursors

One common strategy involves the alkylation of a suitable pyridyl precursor. For example, 2-picoline (2-methylpyridine) and its derivatives can be deprotonated at the methyl group using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a nucleophilic picolyllithium species. This intermediate can then react with an appropriate electrophile, such as an ethyl halide or epoxide, to introduce the propyl side chain nih.gov. Subsequent functional group manipulations would then be required to install the amine functionality at the benzylic position. The acidity of the methyl group on the pyridine ring is a critical factor in this approach, with a pKa of around 34 for 2-picoline itself nih.gov.

| Precursor | Base | Electrophile | Product |

| 2,6-Lutidine | LDA | 1,2-Epoxyoctane | 1-(6-Methylpyridin-2-yl)nonan-2-ol |

| 2-Picoline | n-BuLi | Ethyl bromide | 2-Propylpyridine |

Coupling Reactions Involving Pyridine Moieties

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds in the synthesis of pyridyl compounds. For instance, a halogenated pyridine, such as 2-chloro-5-methylpyridine, can be coupled with an organometallic reagent containing the propyl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are widely used for this purpose researchgate.net. These reactions tolerate a wide range of functional groups and can be highly efficient. Cobalt-catalyzed cross-coupling reactions of chloropyridines with Grignard reagents have also been shown to be effective, providing an alternative to palladium-based systems synhet.comchromatographyonline.com.

| Pyridine Derivative | Organometallic Reagent | Catalyst | Product |

| 2-Chloropyridine | Benzylmagnesium chloride | Co(acac)2 | 2-Benzylpyridine |

| Aryl Halide | Organoboronic Acid | Palladium Catalyst | Biaryl Compound |

Formation of Beta-Amino Ketone Intermediates

The synthesis of this compound can proceed through a beta-amino ketone intermediate. These intermediates are commonly synthesized via the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a ketone with an enolizable proton. In the context of the target molecule, a Mannich-type reaction could involve 5-methyl-2-acetylpyridine, formaldehyde, and an amine source nih.gov. The resulting β-amino ketone, 3-amino-1-(5-methylpyridin-2-yl)propan-1-one, can then be further modified, for instance, by reduction of the ketone to an alcohol followed by conversion to the desired amine. Alternatively, β-amino ketones can be prepared through the conjugate addition of amines to α,β-unsaturated ketones organic-chemistry.org.

| Ketone | Aldehyde | Amine | Product |

| Acetophenone | Formaldehyde | Aniline | 3-Anilino-1-phenylpropan-1-one |

| 5-Methyl-2-acetylpyridine | Formaldehyde | Ammonia | 3-Amino-1-(5-methylpyridin-2-yl)propan-1-one (hypothetical) |

Cyclization Reactions in the Synthesis of Related Pyridyl Amines

Various cyclization strategies are employed in the synthesis of the pyridine ring itself, which can then be further functionalized to yield the target amine. The Bohlmann-Rahtz pyridine synthesis, for example, is a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine wikipedia.orgjk-sci.comorganic-chemistry.org. This method offers a high degree of control over the substitution pattern of the resulting pyridine ring. Other cyclization methods include [4+2] cycloadditions of vinylallenes with sulfonyl cyanides and cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles wikipedia.orgchromatographyonline.com. These methods provide access to a wide array of substituted pyridines that can serve as precursors to compounds like this compound.

Chiral Resolution and Purification Techniques

Since this compound is a chiral molecule, obtaining it in an enantiomerically pure form is often a critical step, especially for pharmaceutical applications. Chiral resolution and purification techniques are employed to separate the racemic mixture into its individual enantiomers.

One of the most common methods for chiral resolution is the use of chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) chromatographyonline.comchromatographyonline.comresearchgate.netresearchgate.netwiley.com. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

Enzymatic resolution is another powerful technique for obtaining enantiopure amines. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers researchgate.netnih.govmdpi.comrsc.org. This method is often highly enantioselective and can be performed under mild conditions. For example, the lipase from Candida antarctica (CALB) has been successfully used for the resolution of various chiral amines organic-chemistry.org.

| Technique | Principle | Example Application |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase | Separation of racemic primary amines on a cyclofructan-based CSP chromatographyonline.com |

| Enzymatic Resolution | Enantioselective acylation by a lipase | Resolution of racemic 1-(1-naphthyl)ethylamine using subtilisin wikipedia.org |

Preparative Chiral Chromatography for Enantiomeric Separation

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale, allowing for the isolation of pure stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs are particularly effective for the resolution of a wide range of chiral compounds, including amines.

For the separation of the enantiomers of this compound, a column packed with a polysaccharide-derived CSP, such as cellulose (B213188) or amylose carbamate derivatives, would be employed. The separation is typically carried out using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

The choice of the mobile phase is critical for achieving optimal separation. A typical mobile phase for normal-phase HPLC would consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, such as isopropanol or ethanol. The exact ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. In SFC, supercritical carbon dioxide is used as the main mobile phase component, often with a polar co-solvent like methanol (B129727) or ethanol.

The following table provides a representative example of the conditions that could be used for the preparative chiral separation of a racemic mixture of a 1-(pyridin-2-yl)propan-1-amine analogue.

Table 1: Representative Conditions for Preparative Chiral HPLC Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 20 mm i.d. x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| Injection Volume | 1 mL (of a 10 mg/mL solution) |

Under these or similar conditions, the two enantiomers of this compound would exhibit different retention times, allowing for their collection as separate, enantiomerically pure fractions.

Derivatization for Diastereomeric Resolution

Another widely used method for the separation of enantiomers is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid or base. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility.

For the resolution of a basic compound like this compound, a chiral acidic resolving agent is used. A common and effective choice is tartaric acid, which is readily available in both its natural (+)-(2R,3R) and unnatural (-)-(2S,3S) forms.

The process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. The choice of solvent is crucial and is often determined empirically to find conditions where one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize.

The crystallized diastereomeric salt is then separated by filtration. The enantiomerically pure amine can be recovered from the salt by treatment with a base to neutralize the resolving agent, followed by extraction. The more soluble diastereomeric salt remaining in the filtrate can also be treated to recover the other enantiomer.

The efficiency of the resolution can be assessed by measuring the enantiomeric excess (ee) of the recovered amine, typically by chiral HPLC or by measuring the optical rotation. Often, a single crystallization may not be sufficient to achieve high enantiomeric purity, and recrystallization of the diastereomeric salt may be necessary.

The following table outlines the general steps involved in the diastereomeric resolution of a racemic amine using a chiral acid.

Table 2: General Procedure for Diastereomeric Resolution

| Step | Procedure |

|---|---|

| 1. Salt Formation | The racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent (e.g., (+)-tartaric acid) are dissolved in a suitable solvent (e.g., methanol or ethanol) with heating. |

| 2. Crystallization | The solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt. |

| 3. Isolation | The precipitated crystals are collected by filtration and washed with a small amount of cold solvent. |

| 4. Liberation of the Amine | The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to deprotonate the amine. |

| 5. Extraction | The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). |

| 6. Isolation of the Enantiomer | The organic extract is dried and the solvent is evaporated to yield the enantiomerically enriched amine. |

This method provides a classical and often cost-effective way to separate enantiomers on a large scale.

Stereochemical Investigations of 1 5 Methylpyridin 2 Yl Propan 1 Amine

Chirality Elements and Stereochemical Descriptors

The chirality of 1-(5-Methylpyridin-2-yl)propan-1-amine originates from the presence of a stereogenic center, also known as a chiral center. This center is the carbon atom in the propan-1-amine chain that is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), an ethyl group (-CH2CH3), and a 5-methylpyridin-2-yl group.

The presence of this single chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a priority to each of the four substituents attached to the chiral center based on atomic number.

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

| Priority | Substituent | Rationale |

| 1 | -NH2 (Amino group) | The nitrogen atom has a higher atomic number than the carbon atoms of the other groups. |

| 2 | 5-Methylpyridin-2-yl group | The carbon atom of the pyridine (B92270) ring attached to the chiral center is bonded to other carbons and a nitrogen, giving it higher priority than the ethyl group. |

| 3 | -CH2CH3 (Ethyl group) | The carbon atom is bonded to another carbon and hydrogens. |

| 4 | -H (Hydrogen atom) | The hydrogen atom has the lowest atomic number. |

Based on the spatial arrangement of these substituents, the two enantiomers are assigned the stereochemical descriptors (R) or (S). The (R)-enantiomer has the substituents arranged in a clockwise direction when viewed with the lowest priority group (hydrogen) pointing away, while the (S)-enantiomer has them in a counter-clockwise arrangement.

Dynamic Stereochemistry and Conformational Analysis

The stereochemistry of this compound is not static. The molecule possesses conformational flexibility due to the rotation around its single bonds. The most significant rotations are around the C-C bond connecting the chiral center to the ethyl group and the C-C bond connecting the chiral center to the pyridine ring.

Computational modeling and techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational landscape and determine the preferred conformations of the molecule.

Enantiomeric Excess Determination Methodologies

The quantitative determination of the enantiomeric composition of a sample of this compound is crucial in many scientific contexts. Enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their respective concentrations. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. mdpi.com The different strengths of these interactions lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

The choice of the chiral stationary phase is critical and often involves derivatives of polysaccharides like cellulose (B213188) or amylose. nih.gov The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. tandfonline.com

Table 2: Illustrative Chiral HPLC Separation Parameters

| Parameter | Value/Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Two distinct peaks corresponding to the (R)- and (S)-enantiomers with different retention times. |

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Electronic Circular Dichroism (ECD) for Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of chiral compounds. nih.govacs.org

The ECD spectrum of a chiral molecule is a plot of the difference in absorbance (ΔA) versus wavelength. Each enantiomer produces a mirror-image ECD spectrum. The sign and intensity of the Cotton effects (the peaks and troughs in the ECD spectrum) are characteristic of the molecule's three-dimensional structure. nih.gov

To assign the absolute configuration, the experimental ECD spectrum of an enantiomer is compared with the theoretically calculated spectrum for a known configuration, typically (R) or (S). acs.org The theoretical spectrum is obtained through quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). acs.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer. The pyridine ring in this compound acts as a chromophore, which is essential for ECD measurements. nih.gov

Table 3: Representative Data for ECD Analysis

| Wavelength (nm) | Experimental ΔA (mdeg) | Calculated ΔA for (R)-enantiomer (mdeg) |

| 210 | +15.2 | +14.8 |

| 235 | -8.5 | -8.9 |

| 260 | +5.1 | +5.5 |

A strong correlation between the experimental and calculated ECD spectra, as illustrated in the table above, would confirm the absolute configuration of the measured enantiomer as (R).

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods provide a quantitative description of the electronic structure and associated properties.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. For the analogous compound 2-amino-4-methylpyridine (B118599) (2A4MP), calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and explore its electronic properties. nih.govnih.gov This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In pyridine (B92270) derivatives, the nitrogen atom of the pyridine ring typically exhibits a region of negative electrostatic potential, indicating its susceptibility to electrophilic attack, while the amino group can present regions of both positive and negative potential.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to determine the distribution of atomic charges within a molecule. For 2A4MP, natural atomic charges were calculated at the B3LYP/6-311++G(d,p) level of theory. nih.gov These calculations reveal the electron density distribution and can help in understanding the electrostatic interactions and reactivity of different atomic sites.

Table 1: Calculated Natural Atomic Charges for 2-amino-4-methylpyridine (2A4MP)

| Atom | Charge (e) |

| N1 (pyridine) | -0.635 |

| C2 | 0.384 |

| N7 (amino) | -0.849 |

| C3 | -0.219 |

| C4 | 0.048 |

| C5 | -0.223 |

| C6 | -0.117 |

Data sourced from a computational study on 2-amino-4-methylpyridine. nih.gov

Conformational Analysis and Tautomerism Studies

The flexibility of the side chain and the potential for proton migration in aminopyridine derivatives give rise to various conformers and tautomers, each with distinct energies and properties.

Tautomerism is a significant phenomenon in aminopyridines. For 2A4MP, several possible tautomers were optimized at the B3LYP/6-311++G(d,p) level of theory to determine their relative stabilities. nih.gov The canonical amino form (2A4MP1) was found to be the most stable tautomer. The relative energies of other tautomeric forms, such as the imino forms, were found to be significantly higher, indicating their lower abundance at equilibrium. nih.gov

Table 2: Relative Energies of 2-amino-4-methylpyridine (2A4MP) Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| 2A4MP1 (canonical) | 0.00 |

| 2A4MP2 (trans-imino) | 13.60 |

| 2A4MP3 (cis-imino) | 16.36 |

Data sourced from a computational study on 2-amino-4-methylpyridine. nih.gov

The interconversion between tautomers involves intramolecular proton transfer, which proceeds through a transition state. The energy barrier for this process is a critical factor in the kinetics of tautomerization. For 2A4MP, the transition state for proton transfer from the amino group to the pyridine nitrogen was computed, and the activation barrier was calculated to be 44.81 kcal/mol. nih.gov This high barrier suggests that the interconversion is slow under normal conditions.

Another important dynamic process is the pyramidal inversion at the amino nitrogen atom. This process involves the nitrogen atom passing through a planar transition state. The activation energy for the pyramidal inversion at the amino nitrogen of 2A4MP was found to be very low, at 0.41 kcal/mol, indicating that this inversion is a rapid process. nih.gov

Solvent Effects on Electronic Properties and Reactivity

The chemical environment, specifically the choice of solvent, plays a pivotal role in modulating the electronic properties and subsequent reactivity of 1-(5-Methylpyridin-2-yl)propan-1-amine. Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the intricate interactions between the solute and solvent molecules. These interactions can significantly alter the molecule's ground and excited state properties, influencing its behavior in chemical reactions.

The basicity of the amine, a key factor in its reactivity, is highly dependent on the solvent environment. libretexts.org The availability of the lone pair of electrons on both the pyridine nitrogen and the propanamine nitrogen is central to the molecule's function as a base and a nucleophile. libretexts.orgwikipedia.org Solvents can influence this availability through several mechanisms:

Polarity/Polarizability: Solvents with high polarity can stabilize charge separation. In the case of this compound, a polar solvent can stabilize the protonated form (the pyridinium (B92312) or ammonium (B1175870) cation), thereby increasing the amine's basicity. libretexts.org

Hydrogen Bonding: Protic solvents, which can act as hydrogen bond donors (HBD), can form hydrogen bonds with the nitrogen atoms of the amine. This interaction can modulate the electron density on the nitrogen atoms. Conversely, solvents that are hydrogen bond acceptors (HBA) can interact with the amine's N-H proton. researchgate.net

Specific Solute-Solvent Interactions: In some reactions, the solvent can act as a direct participant or catalyst. For instance, in reactions involving imine formation, solvents like water or methanol (B129727) can play a crucial role as catalysts in the elementary steps of the mechanism. researchgate.net In other cases, water can act as a competing nucleophile, which necessitates carrying out reactions in anhydrous (dry) conditions to achieve the desired product. nih.gov

The effect of solvents on the electronic absorption spectra of pyridine derivatives has been systematically studied using solvatochromic models like the Kamlet-Taft equation. researchgate.net This model correlates the absorption frequency (ν_max) with solvent parameters for polarity (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β). researchgate.net For a molecule like this compound, similar correlations would be expected, where changes in the solvent environment would lead to shifts in its UV-Visible absorption maxima.

The following table, based on principles from studies on related pyridine compounds, illustrates how different solvent properties could theoretically influence the electronic transitions of this compound. researchgate.net

| Solvent | Polarity (π) | HBD Acidity (α) | HBA Basicity (β) | Expected Effect on n→π Transition Energy | Rationale |

|---|---|---|---|---|---|

| Hexane (B92381) | -0.08 | 0.00 | 0.00 | Low (Baseline) | Non-polar, non-HBD/HBA solvent provides a baseline measurement with minimal intermolecular interactions. |

| Acetonitrile | 0.75 | 0.19 | 0.31 | Moderate Increase | High polarity stabilizes the more polar excited state. researchgate.net |

| Methanol | 0.60 | 0.93 | 0.62 | Significant Increase | Strong HBD capability stabilizes the ground state lone pair electrons on the nitrogen atoms, increasing the energy required for excitation. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | 1.00 | 0.00 | 0.76 | Moderate Increase | Highly polar and a strong HBA, but lacks HBD ability. The polarity effect dominates. |

| Water | 1.09 | 1.17 | 0.47 | High Increase | Combines high polarity with very strong HBD acidity, leading to significant stabilization of ground state lone pairs. researchgate.net |

Theoretical Models for Reaction Mechanisms and Stereoselectivity

Theoretical and computational models are indispensable for understanding the detailed pathways of chemical reactions (reaction mechanisms) and for predicting the preferential formation of one stereoisomer over another (stereoselectivity). For this compound, Density Functional Theory (DFT) is the most prevalent computational method used to model its reactivity. researchgate.netmdpi.com

Reaction Mechanisms: A likely synthetic route to this amine is the reductive amination of a corresponding ketone. Theoretical models can map out the entire reaction energy profile for such a transformation. libretexts.org This involves calculating the energies of reactants, intermediates, transition states, and products. The mechanism typically proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an imine, which is then reduced. researchgate.netlibretexts.org

Computational studies on related systems have shown that DFT calculations can:

Identify Intermediates: Confirm the presence of key intermediates, such as hemiaminals, which may be too unstable to isolate experimentally. researchgate.net

Determine Rate-Limiting Steps: By calculating the energy barriers (activation energies) for each step, the model can identify the slowest, rate-determining step of the reaction.

Predict Sites of Reactivity: Molecular Electrostatic Potential (MESP) maps and Frontier Molecular Orbital (HOMO-LUMO) analysis are used to predict reactive sites. researchgate.netmdpi.com For this compound, the MESP would show negative potential (red regions) around the two nitrogen atoms, identifying them as the primary sites for electrophilic attack or protonation. researchgate.netrsc.org The Highest Occupied Molecular Orbital (HOMO) would likely be localized on these nitrogen atoms, indicating their nucleophilic character. nih.gov

Stereoselectivity: The propan-1-amine portion of the molecule contains a chiral center at the carbon atom bonded to the amine group and the pyridine ring. Therefore, reactions involving this center can produce different stereoisomers. Theoretical models are crucial for explaining and predicting stereoselectivity.

By modeling the transition states leading to different stereoisomeric products (e.g., R vs. S enantiomers), chemists can determine which pathway is energetically favored. The transition state with the lower calculated Gibbs free energy corresponds to the faster-forming and, therefore, major product. These calculations take into account steric hindrance and electronic effects within the transition state structure to rationalize the observed stereochemical outcome.

The following table summarizes common computational methods and their applications in studying the reactivity of this compound and related compounds.

| Computational Method | Application | Information Obtained | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP, M06) | Geometry Optimization & Energy Calculations | Optimized molecular structures, reaction energy profiles, activation energy barriers. | researchgate.netresearchgate.netmdpi.com |

| Molecular Electrostatic Potential (MESP) | Prediction of Reactive Sites | Maps of electron density, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions. | researchgate.netmdpi.comrsc.org |

| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Analysis of Reactivity and Electronic Transitions | Energy of HOMO indicates nucleophilicity; energy of LUMO indicates electrophilicity; HOMO-LUMO gap relates to chemical stability. | nih.govmdpi.com |

| Transition State (TS) Search | Mechanism and Selectivity Studies | Structure and energy of transition states, allowing prediction of the most favorable reaction pathway and stereochemical outcome. | researchgate.netresearchgate.net |

| Solvation Models (e.g., SMD, IEFPCM) | Studying Solvent Effects | Calculates the influence of a continuous solvent medium on the molecule's energy and properties. | researchgate.netscispace.com |

Reactivity and Derivatization Pathways

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group is a key reactive center, characterized by the lone pair of electrons on the nitrogen atom, which renders it nucleophilic. This nucleophilicity allows the amine to readily participate in several fundamental organic reactions.

Alkylation: The amine can be alkylated by reacting with alkyl halides, introducing additional alkyl groups to the nitrogen.

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a common transformation and will be discussed further in section 5.3.1. masterorganicchemistry.com

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.orgorientjchem.org This reaction typically proceeds via a hemiaminal intermediate, followed by dehydration. wikipedia.orgyoutube.com Schiff bases derived from pyridine-containing amines are particularly important in coordination chemistry. wikipedia.org

Electrophilic Substitution on the Pyridine (B92270) Ring System

The pyridine ring, by its nature, is an electron-deficient aromatic system due to the electron-withdrawing effect of the electronegative nitrogen atom. youtube.comyoutube.com This inherent property makes electrophilic aromatic substitution (EAS) on pyridine more challenging compared to benzene (B151609) and often requires harsh reaction conditions. nih.govmdpi.com When substitution does occur, it is typically directed to the 3- and 5-positions (meta to the ring nitrogen), as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate where the positive charge resides on the electronegative nitrogen. youtube.com

In 1-(5-Methylpyridin-2-yl)propan-1-amine, the reactivity and regioselectivity of EAS are influenced by the two substituents:

α-Aminoalkyl group (at C2): This group is generally considered an activating, ortho-, para-director.

Methyl group (at C5): This is also an activating, ortho-, para-director.

The combined influence of these groups, along with the deactivating nature of the pyridine nitrogen, directs incoming electrophiles. For instance, in the nitration of 2-aminopyridine (B139424), substitution occurs at the 3- and 5-positions. sapub.org Halogenation of substituted pyridines can also be achieved, though it may require specialized reagents like N-halosuccinimides or activation of the ring, for example, through the formation of a pyridine N-oxide. nih.govnih.gov

Formation of Advanced Chemical Structures

The dual functionality of this compound makes it a valuable building block for synthesizing more elaborate molecules, including amides, esters, and new heterocyclic systems.

The primary amine functionality provides a direct route to amide synthesis. Amides are formed by the reaction of the amine with a carboxylic acid or its activated derivatives. While direct reaction with a carboxylic acid requires high temperatures to drive off water, a more common and milder approach involves the use of coupling agents. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an active ester intermediate, which is then readily attacked by the amine to yield the amide. masterorganicchemistry.com

General Amide Formation Scheme: R-COOH + this compound --(Coupling Agent)--> R-CONH-CH(CH₂CH₃)(5-Methylpyridin-2-yl)

Ester formation directly from the amine is not a standard transformation. However, the amine can be a precursor to other functional groups that can then form esters.

The 2-aminopyridine moiety is a classic precursor for the synthesis of fused heterocyclic systems. One of the most well-known reactions is the formation of imidazo[1,2-a]pyridines. rsc.org This can be achieved by reacting a 2-aminopyridine derivative with an α-haloketone. The reaction proceeds via an initial N-alkylation of the ring nitrogen, followed by an intramolecular cyclization involving the exocyclic amine. Similarly, reaction with other bifunctional reagents can lead to a variety of fused heterocyclic structures.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine. This is achieved by introducing a protecting group, which can be later removed under specific conditions. nih.gov The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule. Common amine protecting groups include tert-butyloxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com

The orthogonality of these groups is a key feature; each can be removed under distinct conditions (acid, hydrogenation, or base, respectively) without affecting the others. nih.govmasterorganicchemistry.combeilstein-journals.org This allows for selective deprotection at different stages of a synthesis.

Table 1: Common Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Structure of Protected Amine | Protection Reagent | Deprotection Conditions | Citations |

|---|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | R-NH-C(O)O-tBu | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | masterorganicchemistry.comfishersci.co.uk |

| Carbobenzyloxy | Cbz | R-NH-C(O)O-CH₂Ph | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | R-NH-C(O)O-CH₂-Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | nih.govnih.gov |

| 2,5-Dimethylpyrrole | R-N(C₆H₈) | Acetonylacetone | Dilute acid (e.g., HCl in ethanol) with microwave irradiation | nih.gov |

Coordination Chemistry and Ligand Design

Molecules containing both a pyridine ring and an additional donor atom, such as the primary amine in this compound, are excellent candidates for use as ligands in coordination chemistry. This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the primary amine nitrogen, forming a stable five-membered chelate ring.

Furthermore, the primary amine can be readily converted into an imine (Schiff base) by reacting with an aldehyde or ketone. wikipedia.org Schiff base ligands derived from 2-aminopyridines are well-established in coordination chemistry and can form stable complexes with a wide variety of transition metal ions. wikipedia.orgorientjchem.org The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on either the pyridine ring or the carbonyl precursor, making them useful in areas such as catalysis and materials science. wikipedia.orgnih.gov

Metal Complexation via Pyridine and Amine Nitrogen Atoms

The fundamental reactivity of this compound lies in its ability to act as a bidentate ligand, coordinating to a metal center through both the pyridine and amine nitrogen atoms. This chelation results in the formation of a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The pyridine nitrogen, being part of an aromatic system, is a weaker Lewis base than the sp³-hybridized amine nitrogen. Nevertheless, it readily participates in coordination with a wide range of transition metals. wikipedia.org

The coordination of similar pyridine-amine ligands has been demonstrated in various systems. For instance, the treatment of 2-(methylamino)pyridine (B147262) with trialkylaluminum compounds results in the formation of di-aminopyridine-ligated aluminum alkyl complexes. In these complexes, the nitrogen atoms from the pyridine and the methylamino group coordinate to the aluminum center. nih.gov This serves as a strong precedent for the expected behavior of this compound, where the ethyl group on the alpha-carbon of the amine is not expected to significantly hinder the coordination ability of the nitrogen atoms.

The coordination of the pyridine ring to a metal ion increases the acidity of the ring protons and can facilitate further reactions on the pyridine moiety. wikipedia.org Similarly, coordination of the amine group can influence its reactivity, potentially enabling transformations that are not feasible with the free ligand.

| Coordinating Atoms | Metal Ion Examples | Resulting Complex Type |

| Pyridine Nitrogen, Amine Nitrogen | Transition metals (e.g., Cu, Ni, Co, Zn, Al) | Mononuclear or polynuclear complexes |

This table is generated based on the expected reactivity analogous to similar pyridine-amine ligands.

Design of Multidentate Ligands for Catalytic Applications

The structure of this compound provides a versatile scaffold for the design of more complex multidentate ligands. The primary amine group is a key functional handle for derivatization. It can readily undergo reactions such as condensation with aldehydes or ketones to form Schiff base ligands, or acylation to introduce other coordinating groups. These modifications can increase the denticity of the ligand, leading to the formation of more stable metal complexes with specific geometries tailored for catalytic applications.

A common strategy involves the metal-promoted amination of aromatic rings to synthesize extended ligand systems. For example, the reaction of coordinated 2-(phenylazo)pyridine (B13924361) with aromatic amines can lead to the formation of new tridentate ligands. ias.ac.in While this is a different synthetic route, it highlights the principle of using metal coordination to facilitate the construction of complex ligand architectures around a pyridine core.

Furthermore, ligands based on bis(2-picolyl)amine, which share the 2-pyridyl-methyl-amine structural motif, have been extensively used to create a variety of metal complexes with different stoichiometries and stereochemistries. rsc.org These complexes have shown utility in various catalytic processes. By analogy, derivatization of this compound could lead to ligands suitable for a range of catalytic transformations, including oxidation, reduction, and polymerization reactions. The introduction of the 5-methyl group on the pyridine ring can also electronically tune the properties of the resulting metal complexes, potentially enhancing their catalytic activity or selectivity.

| Derivative Type | Potential Coordinating Atoms | Potential Catalytic Application |

| Schiff Base Ligands | N(pyridine), N(imine), O(from carbonyl) | Oxidation, Polymerization |

| Amidated Ligands | N(pyridine), N(amine), O(from acyl group) | Asymmetric Catalysis |

This table illustrates potential derivatization pathways and applications based on the known chemistry of similar compounds.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy is instrumental in defining the number of different proton environments and their neighboring atoms. In the predicted ¹H NMR spectrum of 1-(5-Methylpyridin-2-yl)propan-1-amine, distinct signals corresponding to the protons of the pyridine (B92270) ring and the propan-1-amine side chain are expected.

The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The proton at position 6 of the pyridine ring is expected to be a singlet, while the protons at positions 3 and 4 will likely appear as doublets due to coupling with each other. The methyl group attached to the pyridine ring at position 5 would present as a singlet in the upfield region, around 2.3 ppm.

The protons of the propan-1-amine side chain will exhibit characteristic splitting patterns. The methine proton (CH) attached to both the pyridine ring and the amine group is expected to be a triplet, coupling with the adjacent methylene (B1212753) (CH₂) group. The methylene protons will likely appear as a multiplet due to coupling with both the methine and the terminal methyl (CH₃) protons. The terminal methyl group of the propyl chain is anticipated to be a triplet, coupling with the adjacent methylene group. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.3 | s | H-6 (pyridine) |

| ~7.5 | d | H-4 (pyridine) |

| ~7.2 | d | H-3 (pyridine) |

| ~4.0 | t | CH (propan-1-amine) |

| ~2.3 | s | CH₃ (on pyridine) |

| ~1.7 | m | CH₂ (propan-1-amine) |

| ~1.5 | br s | NH₂ |

| ~0.9 | t | CH₃ (propan-1-amine) |

Note: This data is predicted and may vary from experimental results.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region, typically between 120 and 160 ppm. The carbon atom attached to the nitrogen (C-2) and the carbon atom bearing the methyl group (C-5) will have distinct chemical shifts. The remaining pyridine carbons (C-3, C-4, and C-6) will also show separate signals.

The carbons of the propan-1-amine side chain will appear in the upfield region of the spectrum. The methine carbon (CH) will have a higher chemical shift compared to the methylene (CH₂) and methyl (CH₃) carbons due to its proximity to the electronegative nitrogen atom and the aromatic pyridine ring.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~160 | C-2 (pyridine) |

| ~148 | C-6 (pyridine) |

| ~137 | C-4 (pyridine) |

| ~132 | C-5 (pyridine) |

| ~122 | C-3 (pyridine) |

| ~58 | CH (propan-1-amine) |

| ~30 | CH₂ (propan-1-amine) |

| ~17 | CH₃ (on pyridine) |

| ~11 | CH₃ (propan-1-amine) |

Note: This data is predicted and may vary from experimental results.

Advanced 2D NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methine proton and the methylene protons of the propan-1-amine chain, and between the H-3 and H-4 protons of the pyridine ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyridine ring and the propan-1-amine side chain. For example, a correlation between the methine proton (CH) of the side chain and the C-2 carbon of the pyridine ring would confirm their attachment.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental formula of this compound. The calculated exact mass of the protonated molecule [M+H]⁺ can be compared with the experimentally measured value to confirm the elemental composition. The molecular formula of this compound is C₉H₁₄N₂, with a monoisotopic mass of 150.1157 g/mol . acdlabs.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, the fragmentation is likely to occur at the C-C and C-N bonds of the propan-1-amine side chain. Common fragmentation pathways would include the loss of the ethyl group, the propyl group, or the amine group. The fragmentation of the pyridine ring itself is also possible, leading to characteristic daughter ions.

Predicted MS/MS Fragmentation Data for [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss |

| 151.1230 | 134.0968 | NH₃ |

| 151.1230 | 122.0968 | C₂H₅ |

| 151.1230 | 107.0835 | C₃H₆ |

| 151.1230 | 93.0702 | C₃H₇N |

Note: This data is predicted and may vary from experimental results.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis would involve assigning these bands to specific vibrational modes, such as stretching and bending of bonds.

Expected Characteristic FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| N-H Bending (Scissoring) | 1650 - 1580 | |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| Bending | 1470 - 1350 | |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| Out-of-plane Bending | 900 - 675 | |

| C=N, C=C (Pyridine Ring) | Ring Stretching | 1600 - 1430 |

| C-N | Stretching | 1350 - 1000 |

| CH₃ | Symmetric & Asymmetric Stretching/Bending | Specific bands within the alkyl C-H regions |

The precise positions and intensities of these bands would be influenced by the electronic environment of the pyridine ring and the conformational flexibility of the propan-1-amine side chain.

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FT-IR, would provide further insights into the vibrational modes of this compound. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Characteristic Raman Shifts:

| Functional Group | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| Pyridine Ring | Ring Breathing/Stretching | 1050 - 990 (strong, characteristic) |

| C-C (Alkyl Chain) | Stretching | 1200 - 800 |

| C-N | Stretching | 1350 - 1000 |

A comparative analysis of the FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes, based on the principle of mutual exclusion for centrosymmetric molecules (which does not strictly apply here but provides a basis for comparison).

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of this compound be grown, X-ray crystallography would offer the definitive solid-state structure. This powerful analytical technique would provide precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles within the molecule.

Key Structural Information from X-ray Crystallography:

| Parameter | Description |

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C-C, C-H). |

| Bond Angles | The angles formed by three connected atoms. |

| Torsional Angles | The dihedral angles that describe the conformation of the propan-1-amine side chain relative to the pyridine ring. |

| Intermolecular Interactions | The presence and geometry of hydrogen bonds (e.g., N-H···N) and other non-covalent interactions that dictate the packing of molecules in the crystal lattice. |

This data would provide an unambiguous three-dimensional representation of the molecule in the solid state, offering crucial insights into its steric and electronic properties.

Potential Applications in Chemical Science

Role as Intermediates and Synthons in Complex Molecule Synthesis

1-(5-Methylpyridin-2-yl)propan-1-amine serves as a valuable intermediate and synthon in the construction of more complex molecular architectures. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The amine group and the pyridine (B92270) nitrogen in this compound offer reactive sites for a variety of chemical transformations.

The related compound, 1-(5-Methylpyridin-2-yl)ethylamine, is recognized as a key building block in the synthesis of various bioactive molecules. researchgate.net This suggests a similar utility for this compound in constructing new chemical entities with potential pharmaceutical applications. The synthesis of potent Janus kinase 2 (JAK2) inhibitors, for instance, has utilized 2-amino-5-methylpyridine (B29535) as a starting material, highlighting the importance of the substituted pyridine core in creating biologically active compounds. nih.gov

The versatility of amine-containing pyridine derivatives as synthons is further demonstrated in the synthesis of fused pyridine building blocks for creating libraries of compounds for drug discovery. cymitquimica.com These derivatives can undergo various coupling reactions to generate a diverse range of molecular structures.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol . cymitquimica.com |

| CAS Number | 1210514-03-6. cymitquimica.com |

| Synonyms | 2-Pyridinemethanamine, α-ethyl-5-methyl-; 1-(5-methyl-2-pyridinyl)-1-propanamine. cymitquimica.com |

Application in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of a chiral compound where one enantiomer is favored over the other, is a critical field in modern chemistry. Chiral amines, such as this compound, have the potential to act as chiral ligands or catalysts in these reactions.

While specific research on the use of this compound in asymmetric catalysis is not extensively documented, the broader class of chiral pyridine-containing amines has been explored for this purpose. For example, chiral aminophosphine (B1255530) oxides derived from pyridine-3-carboxaldehyde and a chiral amine have been synthesized and utilized in addition reactions. mdpi.com The development of chiral Lewis acid co-catalysts for enantioselective reactions also points to the potential of chiral amines in this domain. nih.gov The structural similarity of this compound to these compounds suggests its potential as a candidate for developing new asymmetric catalytic systems.

Contributions to Materials Science

The incorporation of specific chemical functionalities can significantly enhance the properties of materials. Amine-functionalized compounds are of particular interest in materials science due to their reactivity and ability to interact with other molecules and surfaces.

Amine-containing monomers can be polymerized or grafted onto existing polymer chains to create functionalized polymers with tailored properties. These polymers can have applications in areas such as drug delivery, coatings, and adhesives. The amine groups can serve as sites for further modification or can impart specific characteristics like improved adhesion or biocompatibility.

Research on related compounds, such as 1-(5-methylpyridin-2-yl)ethylamine, indicates their use in formulating advanced materials, including polymers. researchgate.net The pyridine and amine functionalities can contribute to the thermal stability and mechanical properties of the resulting polymers. Furthermore, amine-reactive polymers are being developed for applications like reversible protein functionalization, which is crucial in the field of biotherapeutics. ekb.eg

The properties of this compound make it a potential component in the design of specialized coatings and advanced materials. The pyridine ring can enhance adhesion to metal surfaces through coordination, while the amine group can participate in cross-linking reactions to form durable coating networks. The use of 1-(5-methylpyridin-2-yl)ethylamine in the formulation of coatings for improved durability and performance supports this potential application. researchgate.net

Ligand Development for Transition Metal Catalysis

The nitrogen atom of the pyridine ring and the nitrogen of the amine group in this compound make it an excellent candidate for use as a bidentate ligand in transition metal catalysis. Ligands play a crucial role in catalysis by influencing the reactivity and selectivity of the metal center.

Transition metal complexes with aminopyridine-based ligands have been extensively studied and have shown catalytic activity in various organic transformations. nih.gov For instance, complexes of transition metals with ligands derived from 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been synthesized and characterized. These complexes demonstrate the ability of pyridine- and amine-containing ligands to coordinate with a range of metal ions.

Furthermore, the synthesis of mononuclear transition metal complexes with ligands derived from 1,3-diaminopropan-2-ol and 5-methyl-1H-imidazole-4-carbaldehyde showcases the versatility of such ligands in forming stable complexes. researchgate.net The structural features of this compound align well with the requirements for forming stable and catalytically active transition metal complexes.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(5-Methylpyridin-2-yl)ethylamine |

| 2-Amino-5-methylpyridine |

| Pyridine-3-carboxaldehyde |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |

| 1,3-Diaminopropan-2-ol |

Future Research Directions and Outlook

Development of Novel Enantioselective Synthetic Routes

The generation of enantiopure 1-(5-Methylpyridin-2-yl)propan-1-amine is paramount for its application in stereoselective processes. While direct methods for this specific compound are not extensively documented, future research can draw from established strategies for analogous chiral pyridylamines. nih.govacs.org A primary focus will be the asymmetric reduction of the corresponding prochiral ketone, 1-(5-methylpyridin-2-yl)propan-1-one.

Future investigations should explore a variety of catalytic systems. Transition metal-catalyzed asymmetric hydrogenation, a robust method for producing chiral amines, presents a principal avenue. acs.org Catalysts based on rhodium and ruthenium, paired with chiral phosphine (B1218219) ligands such as DuPhos or BINAP, are expected to be highly effective. nih.govyoutube.com The strong coordinating nature of the pyridine (B92270) nitrogen, which can sometimes lead to catalyst deactivation, may require strategic modifications, such as temporary N-oxide formation, to achieve high enantioselectivity. nih.gov

Table 1: Prospective Catalytic Systems for Asymmetric Hydrogenation of 1-(5-Methylpyridin-2-yl)propan-1-one This table is illustrative and based on results for analogous substrates.

| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Projected ee (%) |

|---|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R,R)-Et-DuPhos | Methanol (B129727) | 10 | 25 | >95 |

| RuCl₂[(S)-BINAP] | (S)-BINAP | Ethanol | 50 | 60 | >98 |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Toluene | 30 | 40 | >92 |

Beyond hydrogenation, biocatalytic approaches using engineered amine transaminases (ATAs) or ketone reductases (KREDs) offer a green and highly selective alternative. One-pot cascade reactions, where an enzyme produces the chiral amine that is then used in a subsequent transformation, represent a particularly efficient strategy for future exploration. acs.org

Exploration of Unique Reactivity Profiles

The reactivity of this compound is dictated by three main components: the pyridine ring, the secondary amine, and the adjacent C-H bonds. A systematic exploration of its reaction space is a crucial future direction.

Pyridine Ring Functionalization: The pyridine core is susceptible to various transformations. Recent advances in C-H functionalization offer powerful tools for derivatization. rsc.orgnih.gov Research should target the selective functionalization at the C3, C4, and C6 positions. For instance, Minisci-type reactions could introduce alkyl or acyl groups, while transition-metal-catalyzed cross-coupling reactions could forge new C-C or C-heteroatom bonds. chemrxiv.org The development of site-switchable functionalization, perhaps controlled by pH or a temporary directing group, would be a significant advancement. nih.gov

Amine and Adjacent C-H Bond Reactivity: The secondary amine is a key handle for derivatization, allowing for N-alkylation, N-acylation, or the formation of more complex structures like pyrazolo[1,5-a]pyrimidin-7-amines, which have shown biological activity in related systems. mdpi.com The pyridine nitrogen can also be quaternized to modulate the electronic properties of the ring and enable different reaction pathways. rsc.org Furthermore, the C-H bond alpha to the nitrogen could be a site for oxidative functionalization or directed metallation.

Advanced Computational Modeling for Predictive Design

Computational chemistry provides an invaluable tool for accelerating the discovery of new applications for this compound. Density Functional Theory (DFT) and other semiempirical methods can be employed to predict a range of properties and guide experimental work. nih.govpeerj.com

A key area for computational study is the conformational analysis of the molecule and its metal complexes. nih.gov Understanding the preferred spatial arrangement of the pyridine and propanamine substituents is critical for designing chiral ligands for asymmetric catalysis. DFT calculations can elucidate the structure of transition states in catalytic cycles, providing insight into the origins of enantioselectivity. nih.gov

Furthermore, computational methods can predict key physicochemical properties. For instance, the pKa values of the pyridine nitrogen and the secondary amine can be calculated to understand its behavior in different chemical environments. nih.govchemrxiv.org The HOMO-LUMO energy gap can be computed to predict its electronic and optical properties, which is relevant for materials science applications. researchgate.net

Table 2: Predicted Physicochemical Properties for Pyridylalkylamines using Computational Methods This table presents a hypothetical comparison of properties predictable via computational modeling.

| Property | Method | Predicted Value for this compound | Predicted Value for 2-(Aminomethyl)pyridine |

|---|---|---|---|

| pKa (Pyridine N) | PM6/COSMO | ~5.5 | ~8.2 |

| pKa (Amine N) | PM6/COSMO | ~9.8 | ~8.2 |

| HOMO-LUMO Gap (eV) | DFT (B3LYP/6-31G*) | ~5.1 | ~5.4 |

| Dipole Moment (Debye) | DFT (B3LYP/6-31G*) | ~2.3 | ~2.1 |

Expansion of Catalytic and Materials Science Applications

The structural features of this compound make it a prime candidate for two major application areas: asymmetric catalysis and materials science.

Asymmetric Catalysis: Enantiopure this compound can serve as a chiral ligand for a variety of metal-catalyzed asymmetric reactions. hkbu.edu.hkresearchgate.net Its bidentate N,N coordination motif is common in successful catalysts. Future work should involve synthesizing metal complexes (e.g., with iridium, rhodium, palladium, copper) and evaluating their performance in reactions like asymmetric hydrogenation, Grignard cross-coupling, and allylic alkylation. researchgate.netacs.org The methyl group on the pyridine ring and the ethyl group on the stereocenter provide steric bulk that can be fine-tuned to enhance enantioselectivity.

Materials Science: Pyridine derivatives are integral components of various functional materials, including polymers, metal-organic frameworks (MOFs), and organic light-emitting devices (OLEDs). researchgate.netmdpi.com The ability of the pyridine nitrogen to coordinate with metal ions can be exploited to construct self-assembled monolayers on surfaces or to form fluorescent coordination complexes. mdpi.com The incorporation of this chiral amine into polymer backbones or as a pendant group could lead to new chiral materials with applications in separation science or chiroptical devices.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Methylpyridin-2-yl)propan-1-amine, and how can reaction conditions be optimized?

A common method involves condensation of 5-methylpyridin-2-amine with propanal derivatives under catalytic conditions. For instance, silver carbonate and 1,8-diazabicycloundec-7-ene (DBU) in toluene at 393 K for 12 hours yield the target compound via nucleophilic substitution . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (reflux conditions), and catalyst loading (stoichiometric ratios of 1:1.2 for amine to aldehyde). Purity can be improved via column chromatography or recrystallization.

Q. How should researchers characterize the structural purity of this compound?

Key techniques include:

- Spectroscopy : H/C NMR to confirm proton environments and carbon backbone (e.g., pyridine ring protons at δ 8.3–8.5 ppm and amine protons at δ 1.2–1.5 ppm) .

- Elemental Analysis : Validate empirical formula (CHN) with <0.3% deviation.

- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H] at m/z 163.1).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of derivatives of this compound?

Quantitative Structure-Activity Relationship (QSAR) studies using software like MOE 2006.08 highlight critical parameters:

| Parameter | Role in Activity | Example Value for Active Derivatives |

|---|---|---|

| Log P (lipophilicity) | Enhances membrane permeability | 2.1–3.5 |

| SMR (steric effects) | Reduces steric hindrance | 60–70 Å |

| Electrophilicity Index | Modulates enzyme binding | 1.2–1.8 eV |

Equations derived from these parameters (e.g., Activity = 0.76 Log P + 0.34 SMR – 1.2) guide structural modifications for antibacterial or receptor-targeted activity .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise from pharmacokinetic factors:

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., amine oxidation).

- Bioavailability : Adjust lipophilicity (Log P) via substituents (e.g., fluorination at the pyridine 5-position) to enhance absorption .

- Protein Binding : Serum albumin binding assays (e.g., >90% binding reduces free drug concentration) .

Q. How can enantiomer-specific synthesis routes be designed for chiral analogs?

Chiral resolution methods include:

Q. How does the pyridine ring’s substitution pattern influence reactivity and bioactivity?

The 5-methyl group on the pyridine ring:

- Electronic Effects : Enhances electron density at the 2-position, facilitating nucleophilic reactions (e.g., amination).

- Steric Effects : Reduces steric hindrance compared to bulkier substituents (e.g., phenyl), improving enzyme binding .

- Bioactivity : Methyl groups increase hydrophobic interactions with bacterial cell membranes, as seen in pyridin-2-amine derivatives with MIC values <10 µg/mL .

Q. What crystallographic refinement practices are critical for resolving this compound’s structure?

For X-ray diffraction

- Data Collection : Use high-resolution (<1.0 Å) datasets to resolve amine group disorder.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and restraints for flexible propyl chains .

- Validation : Check R-factors (<5% for R) and electron density maps (e.g., omit maps for amine groups) .

Q. How can steric hindrance during derivatization be mitigated?

Strategies include:

- Protecting Groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) during pyridine ring functionalization .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) to minimize side reactions .

- Solvent Effects : Use DMF or DMSO to stabilize transition states in bulky substituent additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.